molecular formula C20H19N5O3 B1380159 (2-(7-(3,4-Dimethoxyphenyl)imidazo[1,2-c]pyrimidin-5-ylamino)pyridin-3-yl)methanol CAS No. 1415564-51-0

(2-(7-(3,4-Dimethoxyphenyl)imidazo[1,2-c]pyrimidin-5-ylamino)pyridin-3-yl)methanol

Número de catálogo: B1380159
Número CAS: 1415564-51-0
Peso molecular: 377.4 g/mol
Clave InChI: XHFIIWGBSMFZQC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Systematic Nomenclature and International Union of Pure and Applied Chemistry Conventions

The systematic nomenclature of (2-(7-(3,4-Dimethoxyphenyl)imidazo[1,2-c]pyrimidin-5-ylamino)pyridin-3-yl)methanol follows International Union of Pure and Applied Chemistry conventions for complex heterocyclic systems. The compound's official designation reflects its multi-ring architecture, beginning with the pyridine ring system that bears both the amino linkage and the methanol functional group. The numbering system starts from the pyridine nitrogen, proceeding to identify the positions of substitution at the 2 and 3 positions of the pyridine ring. The amino group at position 2 serves as a bridge to the imidazo[1,2-c]pyrimidine system, which itself carries a 3,4-dimethoxyphenyl substituent at position 7 of the fused heterocycle.

The molecular formula C20H19N5O3 indicates the presence of twenty carbon atoms, nineteen hydrogen atoms, five nitrogen atoms, and three oxygen atoms, reflecting the complex composition of this multi-ring system. The systematic name also incorporates the specific stereochemical and regiochemical information necessary to unambiguously identify this particular isomer among the numerous possible structural variants. Alternative nomenclature systems, including the 3-Pyridinemethanol designation followed by the 2-substitution pattern, provide additional clarity for chemical database searches and regulatory documentation.

The compound's Chemical Abstracts Service registry number 1415564-51-0 serves as a unique identifier in global chemical databases, ensuring precise identification across different nomenclature systems and linguistic barriers. This registry number becomes particularly important given the structural complexity and the potential for confusion with closely related derivatives that differ only in substitution patterns or stereochemistry.

Propiedades

IUPAC Name

[2-[[7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidin-5-yl]amino]pyridin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O3/c1-27-16-6-5-13(10-17(16)28-2)15-11-18-21-8-9-25(18)20(23-15)24-19-14(12-26)4-3-7-22-19/h3-11,26H,12H2,1-2H3,(H,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHFIIWGBSMFZQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC3=NC=CN3C(=N2)NC4=C(C=CC=N4)CO)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound (2-(7-(3,4-Dimethoxyphenyl)imidazo[1,2-c]pyrimidin-5-ylamino)pyridin-3-yl)methanol , often referred to as BAY 61-3606, is a potent and selective inhibitor of spleen tyrosine kinase (Syk). This article reviews its biological activity, focusing on its therapeutic potential in inflammatory diseases and cancers.

  • Molecular Formula : C20H20Cl2N6O3
  • Molecular Weight : 463.32 g/mol
  • CAS Number : 648903-57-5
  • Solubility : Soluble in water and organic solvents such as dimethyl sulfoxide and methanol

BAY 61-3606 selectively inhibits Syk tyrosine kinase, which plays a crucial role in the signaling pathways of various immune cells, including mast cells and B lymphocytes. By inhibiting Syk, this compound disrupts the activation of these cells, leading to significant anti-inflammatory effects.

Anti-inflammatory Effects

BAY 61-3606 has demonstrated potent anti-inflammatory activity in various studies:

  • In Vitro Studies :
    • Inhibits degranulation and cytokine synthesis in mast cells with IC50 values ranging from 5 to 46 nM .
    • Suppresses B cell receptor activation in eosinophils and monocytes .
  • In Vivo Studies :
    • Oral administration in rat models significantly reduced antigen-induced passive cutaneous anaphylaxis, bronchoconstriction, and bronchial edema at doses as low as 3 mg/kg .
    • Attenuated airway inflammation in rodent models of asthma.

Anticancer Activity

Research indicates that BAY 61-3606 may also possess anticancer properties:

  • It has been evaluated against various cancer cell lines, showing antiproliferative activity. The compound's structural features suggest potential for targeting specific pathways involved in tumor growth and proliferation .

Comparative Analysis with Similar Compounds

The following table summarizes BAY 61-3606 alongside structurally similar compounds:

Compound NameStructureBiological ActivityUnique Features
BAY 61-3606BAY 61-3606Syk inhibitorHigh selectivity for Syk
R406R406Syk inhibitorUsed primarily in autoimmune disease models
PRT062607PRT062607Syk inhibitorInvestigated for use in hematological malignancies

Case Studies

  • Asthma Model : In a study involving sensitized rats, BAY 61-3606 significantly reduced airway hyperresponsiveness and inflammatory cell infiltration, indicating its potential as a therapeutic agent for asthma management .
  • Cancer Cell Lines : BAY 61-3606 was tested against K562 and MCF-7 cell lines, demonstrating significant cytotoxicity. The IC50 values were lower than those observed for standard chemotherapeutic agents like doxorubicin .

Aplicaciones Científicas De Investigación

Pharmacological Applications

1.1 Spleen Tyrosine Kinase Inhibition

BAY 61-3606 is recognized as a potent and selective inhibitor of Syk kinase. Research indicates that it has a Ki value of 7.5 nM, demonstrating its efficacy in inhibiting Syk activity in various inflammatory cells. This inhibition is crucial for modulating immune responses, particularly in allergic conditions.

Case Study: Anti-inflammatory Effects
A study demonstrated that BAY 61-3606 significantly inhibited degranulation and cytokine synthesis in mast cells with IC50 values ranging from 5 to 46 nM. Furthermore, it effectively suppressed B cell receptor activation and signaling pathways in eosinophils and monocytes, highlighting its potential use in treating allergic diseases such as asthma and rhinitis .

Table 1: Efficacy of BAY 61-3606 in Different Cell Types

Cell TypeIC50 (nM)Effect Observed
Mast Cells5 - 46Inhibition of degranulation
Basophils10Suppression of cytokine synthesis
Eosinophils-Inhibition of B cell receptor signaling
Monocytes-Inhibition of Fc receptor signaling

Potential Therapeutic Uses

2.1 Treatment of Allergic Reactions

Given its mechanism of action, BAY 61-3606 shows promise as a therapeutic agent for managing allergic reactions. In vivo studies have shown that oral administration can significantly reduce antigen-induced passive cutaneous anaphylactic reactions and bronchial inflammation in rat models .

2.2 Cancer Research

Emerging research suggests that Syk inhibitors like BAY 61-3606 may also play a role in cancer therapy by modulating tumor microenvironments and enhancing the efficacy of other treatments. The ability to influence immune cell behavior makes it a candidate for combination therapies aimed at improving patient outcomes in hematological malignancies.

Comparación Con Compuestos Similares

Structural and Functional Group Comparisons

Imidazo[1,2-c]pyrimidine Core vs. Pyrazolopyrimidine Derivatives

The imidazo[1,2-c]pyrimidine core distinguishes the target compound from pyrazolopyrimidines (e.g., compounds in ), which feature a pyrazole fused to pyrimidine. Substituent positions also differ: the target’s 3,4-dimethoxyphenyl group at the 7-position contrasts with pyrazolopyrimidines bearing p-tolyl or triazolo groups, which influence solubility and steric effects .

3,4-Dimethoxyphenyl vs. 4-Methoxyphenyl Substituents

Such substitutions are critical in modulating pharmacokinetic properties and target affinity .

Pyridinylmethanol vs. Triazolo/Thiadiazin Moieties

The pyridin-3-ylmethanol group introduces a polar, hydrogen-bonding site absent in pyrrolo-thiazolo-pyrimidine derivatives (), which instead feature thiadiazin or triazolo rings. This difference may alter solubility and binding modes in enzymatic pockets .

Antiviral Activity

While the target compound’s activity is unreported, its imidazo[1,2-c]pyrimidine core and methoxyphenyl group align with structural features of HIV IN inhibitors, suggesting possible antiviral applications .

Key Data Table: Structural and Activity Comparison

Compound Class Core Structure Key Substituents Biological Activity (EC50/SI) Reference
Target Compound Imidazo[1,2-c]pyrimidine 3,4-Dimethoxyphenyl, Pyridinylmethanol Not reported N/A
Piroxicam Analogs (e.g., 13d) Benzothiazine (piroxicam) Varied aryl groups EC50: 20–25 µM; SI > 26
Pyrazolopyrimidines Pyrazolo[3,4-d]pyrimidine p-Tolyl, triazolo groups Synthetic focus; isomerization studied
Pyrrolo-Thiazolo-Pyrimidines Pyrrolo[1,2-c]thiazolo[3,2-a]pyrimidine 4-Methoxyphenyl, triazolo Synthetic routes described

Métodos De Preparación

Formation of the Imidazopyrimidine Core

The synthesis typically starts with the construction of the imidazopyrimidine scaffold through condensation reactions between appropriately substituted pyrimidine and imidazole precursors. This step often involves:

  • Condensation of aminopyridine derivatives with precursors bearing cyano or carbonyl functionalities to form the fused imidazo[1,2-c]pyrimidine ring system.
  • Use of phosphorus oxychloride (POCl3) or similar reagents to activate intermediates for cyclization and substitution steps.

Introduction of the 3,4-Dimethoxyphenyl Group

  • The 3,4-dimethoxyphenyl moiety is introduced either by using substituted benzaldehydes or phenyl ketones in condensation reactions.
  • Methoxy groups on the aromatic ring influence the electronic properties and reactivity during cyclization.

Amino Linkage Formation to Pyridin-3-ylmethanol

  • The amino linkage connecting the imidazopyrimidine core to the pyridin-3-ylmethanol group is typically formed by nucleophilic substitution or amination reactions.
  • The pyridin-3-ylmethanol moiety can be introduced through reaction of the appropriate aminopyridine derivative with chloromethyl or hydroxymethyl intermediates.

Detailed Preparation Methods

Stepwise Synthesis Example

Step Reaction Conditions Yield Notes
1 Formation of Imidazopyrimidine Intermediate Reflux with phosphorus oxychloride (POCl3), 3 h ~65% Activation and cyclization step to form core heterocycle
2 Substitution with 3,4-Dimethoxyphenyl group Reflux with substituted hydrazine derivatives in ethanol, 4 h 60% Reflux in absolute ethanol facilitates substitution
3 Amination with Pyridin-3-ylmethanol Reflux with aminopyridine derivatives in methanol with pyridine catalyst, 8–16 h 70–80% Amination step to link pyridinylmethanol moiety

Ultrasonic-Assisted Green Synthesis Approach

  • A recent environmentally benign method involves molecular iodine-catalyzed ultrasonic irradiation to promote condensation reactions at room temperature in aqueous media.
  • This method reduces reaction times significantly (30 min to 1 h) and avoids harsh conditions.
  • Typically, acetophenone derivatives, 2-aminopyridines, and other components are mixed with catalytic iodine and irradiated ultrasonically to form imidazo-fused pyridine derivatives.

Reaction Conditions and Optimization

Parameter Typical Conditions Effect on Yield/Selectivity
Catalyst Phosphorus oxychloride, molecular iodine (20 mol%) POCl3 enables cyclization; iodine catalyzes green synthesis
Solvent Methanol, ethanol, water (for green methods) Methanol/ethanol common for reflux; water used in ultrasound method
Temperature Reflux (60–80 °C) or room temperature (ultrasound) Higher temp favors cyclization; ultrasound avoids overheating
Time 3–16 hours (traditional); 30–60 min (ultrasound) Longer times improve yield but increase energy use
Workup Cooling, precipitation, filtration, recrystallization Methanol or ethanol recrystallization yields pure product

Research Findings and Yields

  • Traditional multi-step syntheses yield the target compound in moderate to good yields (60–80%), with purification by recrystallization from methanol or ethanol.
  • Ultrasonic-assisted synthesis with molecular iodine catalyst offers a greener, faster alternative with comparable yields and scalability demonstrated in gram-scale reactions.
  • Spectroscopic data (IR, NMR, MS) confirm the formation of the desired heterocyclic structure and substitution pattern.

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Disadvantages
Traditional Multi-step POCl3, substituted hydrazines, aminopyridines Reflux 3–16 h, organic solvents Well-established, good yields Longer reaction times, use of hazardous reagents
Ultrasonic Iodine-Catalyzed Molecular iodine, acetophenone derivatives, 2-aminopyridines Room temp, aqueous, 30–60 min ultrasound Green, energy-efficient, shorter time Requires ultrasonic equipment

Q & A

Q. What synthetic methodologies are commonly employed for constructing the imidazo[1,2-c]pyrimidine core in this compound?

The imidazo[1,2-c]pyrimidine scaffold is typically synthesized via cyclocondensation reactions. For example, reactions between substituted pyrimidine precursors and amines or carbonyl-containing intermediates under reflux conditions (e.g., DMF or ethanol as solvents) are widely used. Post-synthetic modifications, such as introducing the 3,4-dimethoxyphenyl group, may involve Suzuki-Miyaura coupling or nucleophilic aromatic substitution. Structural confirmation is achieved through NMR (¹H, ¹³C), IR spectroscopy, and high-resolution mass spectrometry (HRMS) .

Q. How can researchers confirm the structural integrity of the compound after synthesis?

Multi-modal spectroscopic analysis is critical:

  • ¹H NMR : Verify substituent positions (e.g., methoxy groups at δ ~3.8–4.0 ppm, aromatic protons in imidazo-pyrimidine core).
  • ¹³C NMR : Identify carbonyl or carbinol carbons (e.g., methanol group at δ ~60–65 ppm).
  • IR : Confirm hydroxyl (broad peak ~3200–3500 cm⁻¹) and aromatic C=C/C=N stretches (~1600 cm⁻¹).
  • Elemental analysis : Validate purity (>95%) .

Q. What solvent systems are optimal for solubility and stability studies of this compound?

Preliminary solubility testing in DMSO, ethanol, or water (with co-solvents like Tween-80) is recommended. Stability studies should assess degradation under light, temperature (4°C vs. 25°C), and pH (e.g., simulated gastric/intestinal fluids). For instance, methanol derivatives often require storage in inert atmospheres (argon) to prevent oxidation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound?

  • Variable groups : Systematically modify the 3,4-dimethoxyphenyl moiety (e.g., replace methoxy with halogens or alkyl chains) and the pyridin-3-ylmethanol group (e.g., esterification or substitution).
  • Biological assays : Test derivatives against target enzymes (e.g., kinases) or cell lines using dose-response curves (IC₅₀ determination). Compare with control compounds (e.g., imidazo[1,2-b]pyridazine derivatives) to identify key pharmacophores .

Q. What experimental designs are suitable for assessing environmental persistence and ecotoxicological impacts?

  • Fate studies : Use OECD 307 guidelines to evaluate biodegradation in soil/water systems. Monitor hydrolysis/photolysis rates via HPLC or LC-MS.
  • Ecotoxicology : Acute toxicity assays (e.g., Daphnia magna EC₅₀) and chronic exposure models (e.g., algal growth inhibition) under standardized conditions (pH 7, 20°C). Data should be contextualized with physicochemical properties (logP, water solubility) .

Q. How can researchers resolve contradictions in biological activity data across different assay platforms?

  • Assay validation : Cross-validate using orthogonal methods (e.g., fluorescence-based vs. radiometric assays).
  • Control standardization : Include positive controls (e.g., staurosporine for kinase inhibition) and account for solvent effects (e.g., DMSO <1% v/v).
  • Statistical analysis : Apply ANOVA or mixed-effects models to isolate variability sources (e.g., plate-to-plate differences) .

Q. What advanced analytical techniques are recommended for quantifying this compound in biological matrices?

  • LC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with gradient elution (0.1% formic acid in water/acetonitrile). Optimize MRM transitions for the parent ion (e.g., m/z 435 → 317).
  • Sample prep : Protein precipitation (acetonitrile) or SPE (C18 cartridges) for serum/plasma. Validate recovery (>80%) and matrix effects (CV <15%) .

Methodological Notes

  • Synthetic Optimization : For improved yield, consider microwave-assisted synthesis (e.g., 100°C, 30 min) or catalysis (e.g., Pd(OAc)₂ for cross-couplings) .
  • Data Reproducibility : Document reaction conditions (solvent purity, inert atmosphere) and analytical parameters (NMR shimming, LC column lot) to mitigate variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-(7-(3,4-Dimethoxyphenyl)imidazo[1,2-c]pyrimidin-5-ylamino)pyridin-3-yl)methanol
Reactant of Route 2
(2-(7-(3,4-Dimethoxyphenyl)imidazo[1,2-c]pyrimidin-5-ylamino)pyridin-3-yl)methanol

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.